(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-13-1-2-14-12(9-13)10-18(7-8-20-14)15(19)11-3-5-17-6-4-11/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXDQDVIBCQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=CC=NC=C3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a fluoro-substituted benzoxazepine with a pyridine moiety, suggesting various mechanisms of action and therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the benzoxazepine ring, followed by the introduction of the fluoro group and the attachment of the pyridine moiety through condensation reactions. Specific reaction conditions, such as temperature and solvent choice, are optimized to enhance yield and purity.
Chemical Structure
The IUPAC name for this compound is (7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(pyridin-4-yl)methanone. Its molecular formula is , and it possesses distinct functional groups that facilitate its biological interactions.
Biological Activity
Research has demonstrated that compounds similar to this compound exhibit various biological activities:
Anticancer Properties
Several studies have indicated that benzoxazepine derivatives possess antiproliferative activity against multiple cancer cell lines. For instance, fluorinated derivatives have shown significant inhibition of cell growth in breast and lung cancer models. The mechanisms are believed to involve interference with specific cellular pathways rather than direct inhibition of common targets like dihydrofolate reductase (DHFR) .
Antimicrobial Activity
Research into related compounds has also highlighted their potential antimicrobial properties. The introduction of fluorine atoms into the molecular structure can enhance lipid solubility and membrane permeability, potentially increasing efficacy against bacterial strains .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways.
- DNA Interaction : Some studies suggest potential interactions with DNA or RNA structures, leading to altered gene expression.
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various fluorinated compounds on cancer cell lines, this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. The study concluded that the presence of the fluorine atom significantly enhanced biological activity compared to non-fluorinated analogs .
Study 2: Antimicrobial Efficacy
Another research project focused on assessing the antimicrobial properties of related benzoxazepines found that compounds with similar structures displayed notable activity against Gram-positive bacteria. The study suggested that structural modifications could lead to improved potency .
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | Breast Cancer | 10 | Enzyme inhibition |
| Antiproliferative | Colon Cancer | 15 | Receptor modulation |
| Antimicrobial | Staphylococcus aureus | 5 | Cell membrane disruption |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Modifications: The target compound’s pyridin-4-yl methanone group distinguishes it from analogs like XL388, which features a 3-fluoro-2-methyl-4-(methylsulfonyl)phenyl group. This substitution likely enhances XL388’s mTOR binding affinity due to the electron-withdrawing sulfonyl group . Compounds with piperazinylmethyl () or sulfonylphenyl () substituents may alter solubility and blood-brain barrier penetration compared to the target compound’s simpler pyridine moiety.
Biological Activity: XL388’s dual mTORC1/2 inhibition and antitumor efficacy highlight the importance of aryl sulfonyl groups in enhancing kinase selectivity and potency . The aminopyridinyl substituent in SI-42 () and XL388 suggests that nitrogen-rich aromatic systems improve target engagement, a feature absent in the target compound’s pyridin-4-yl group.
Synthetic Accessibility :
- The synthesis of benzoxazepine derivatives often employs nucleophilic substitution or coupling reactions, as seen in the preparation of pyrido[2,3-b][1,4]oxazepines (). The target compound’s fluoro and pyridinyl groups may require specialized reagents or protecting-group strategies.
Research Findings and Implications
- The target compound’s lack of sulfonyl or aminopyridinyl groups may reduce mTOR affinity but could offer improved selectivity for other kinases.
- Pharmacokinetics : Substituents like methylsulfonyl (XL388) or carbamate () may enhance metabolic stability compared to the target compound’s simpler structure, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
